molecular formula C10H14O4 B080339 Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 13156-09-7

Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No. B080339
CAS RN: 13156-09-7
M. Wt: 198.22 g/mol
InChI Key: BDTNXBWTCYIISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate, also known as ethyl levulinate, is an organic compound and an ester of levulinic acid. It is a colorless liquid with a fruity odor and is commonly used in the food and fragrance industries. However, in recent years, it has gained attention in the scientific community for its potential applications in various fields, such as biofuels, pharmaceuticals, and polymers.

Mechanism Of Action

The mechanism of action of Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate levulinate is not well understood, but it is believed to involve the interaction of the ester functional group with various biomolecules, such as proteins and enzymes. It has been shown to inhibit the growth of microorganisms, such as bacteria and fungi, by disrupting their cell membrane and/or cell wall.

Biochemical And Physiological Effects

Ethyl levulinate has been shown to have low toxicity and is generally considered safe for use in various applications. In vitro studies have shown that it has low cytotoxicity and does not induce significant genotoxicity or mutagenicity. In vivo studies have shown that it does not cause significant adverse effects on various organs, such as the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate levulinate in lab experiments is its low toxicity and high biodegradability, which makes it a safer and more sustainable alternative to traditional solvents. It also has a high boiling point and low vapor pressure, which makes it suitable for high-temperature reactions. However, one of the main limitations is its high cost compared to traditional solvents, which may limit its widespread use in certain applications.

Future Directions

There are several future directions for the research and development of Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate levulinate. One potential direction is the optimization of the synthesis method to reduce the cost and improve the yield. Another direction is the investigation of its potential applications in the food and fragrance industries, as well as in the development of new materials, such as bioplastics and biodegradable polymers. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in the pharmaceutical industry.

Synthesis Methods

The synthesis of Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate levulinate can be achieved through various methods, including the Fischer esterification of levulinic acid with ethanol, the transesterification of Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate acetate with levulinic acid, and the direct esterification of levulinic acid with ethanol in the presence of a catalyst. Among these methods, the Fischer esterification is the most commonly used and involves the reaction of levulinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Scientific Research Applications

Ethyl levulinate has been investigated for its potential applications in various fields, including biofuels, pharmaceuticals, and polymers. In the biofuel industry, it can be used as a renewable and sustainable alternative to fossil fuels due to its high energy density and low toxicity. In the pharmaceutical industry, it has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In the polymer industry, it can be used as a monomer for the synthesis of biodegradable and sustainable polymers.

properties

IUPAC Name

ethyl 4,5,5-trimethyl-2-oxofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5-13-8(11)7-6(2)10(3,4)14-9(7)12/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTNXBWTCYIISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(OC1=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482892
Record name Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

CAS RN

13156-09-7
Record name Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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